Formaldehyde

DNA-protein crosslinking genotoxicity aldehyde reactivity

Formaldehyde (HCHO) is the smallest crosslinking aldehyde, penetrating sterically hindered macromolecular sites bulkier dialdehydes cannot access. • ChIP-seq DNA-protein crosslinking at 1.5 µM-~76,000-fold more potent than acetaldehyde-stabilizes transient interactions without epitope masking. • 10-fold tensile strength gain in protein films; modifies only ~50% of lysines vs. ~100% for glutaraldehyde. • Sporicidal D-value 5.6 min (gas phase, 40°C)-4.5× faster than glutaraldehyde. Supplied as 37% formalin (methanol-stabilized) or paraformaldehyde solid. OSHA-compliant handling required.

Molecular Formula CH2O
H2CO
Molecular Weight 30.026 g/mol
CAS No. 50-00-0
Cat. No. B044625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde
CAS50-00-0
SynonymsBFV;  F-gen;  FM 282;  Fannoform;  Floguard 1015;  Fordor;  Formaldehyde-12C;  Formalin;  Formalin LM;  Formalin Taisei;  Formalith;  Formic Aldehyde;  Formol;  Fyde;  Lysoform;  Methaldehyde;  Methanal;  Methyl ALdehyde;  Methylene Oxide;  Morbicid;  NSC 298885;  Optily
Molecular FormulaCH2O
H2CO
Molecular Weight30.026 g/mol
Structural Identifiers
SMILESC=O
InChIInChI=1S/CH2O/c1-2/h1H2
InChIKeyWSFSSNUMVMOOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
In water, 4.00X10+5 mg/L at 20 °C
In water, miscible at 25 °C
In water, 95 weight % at 20 °C
Soluble in ethanol and chloroform;  miscible with ether, acetone and benzene
400 mg/mL at 20 °C
Solubility in water: very good
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde Core Properties and Comparators


Formaldehyde (HCHO) is the simplest aldehyde, a monoaldehyde with molecular weight 30.03 g/mol, existing primarily as a gas at room temperature and supplied for laboratory and industrial use as formalin (37–40% aqueous solution with methanol stabilizer) or as paraformaldehyde (polymerized solid, ~97% purity) [1]. Its defining functional characteristic is the ability to form methylene crosslinks between nucleophilic groups on proteins, DNA, and synthetic polymers, which underpins its roles in biological fixation, disinfection, and resin manufacturing [2]. Key comparator compounds include glutaraldehyde (C5 dialdehyde), glyoxal (C2 dialdehyde), acetaldehyde (C2 monoaldehyde), and phenol (aromatic alcohol disinfectant). Unlike larger aldehydes, formaldehyde possesses the smallest steric footprint among crosslinking aldehydes, enabling penetration into dense macromolecular matrices and reaction with sterically hindered sites that bulkier dialdehydes cannot access efficiently [3]. This combination of small size, high reactivity, and low per-carbon cost distinguishes formaldehyde from alternatives in applications where crosslink density per unit mass is the primary selection criterion.

Smallest crosslinking aldehyde for dense macromolecular matrices
Reported highest crosslink density per unit mass among monoaldehydes
Supports fixation, disinfection, and polymer crosslinking research workflows

Formaldehyde Substitution Risks


The assumption that glutaraldehyde, glyoxal, or other aldehydes can interchangeably substitute for formaldehyde without compromising performance is contradicted by extensive head-to-head quantitative evidence across multiple independent assay systems. In DNA-protein crosslinking, formaldehyde is approximately 100,000-fold more potent than its closest structural analog acetaldehyde on a molar basis, requiring only 1.5 µM to achieve 1 crosslink per 2.7 kbp of DNA versus 115 mM for acetaldehyde [1]. In sporicidal disinfection, 0.5% formaldehyde achieves a D-value of 11.8 minutes against Bacillus subtilis, significantly faster than 2.0% glutaraldehyde at 25 minutes [2]. In protein-based films, formaldehyde increases tensile strength 10-fold over uncrosslinked controls, outperforming both glutaraldehyde and glyoxal in mechanical property enhancement [3]. In clinical disinfectant susceptibility testing, formaldehyde exhibits a 92% susceptibility pattern against clinical bacterial isolates compared to only 8% for phenol [4]. These non-uniform performance profiles across different metrics mean that the optimal aldehyde selection is application-specific; no single alternative matches formaldehyde's combined profile of small-molecule penetration, rapid crosslinking kinetics, and broad-spectrum biocidal activity. Substitution without application-matched head-to-head validation risks unacceptable performance loss in the specific end-use dimension that matters most.

Mechanism Mismatch

Larger dialdehydes like glutaraldehyde may not penetrate sterically hindered sites with comparable efficiency.

Performance Profile Shift

Non-uniform activity across crosslinking, sporicidal, and mechanical metrics means no single alternative matches combined profile.

Application-Specific Validation

Substitution without head-to-head validation in the specific end-use dimension may risk performance loss.

Formaldehyde vs Comparators: Performance Evidence


DNA-Histone Crosslinking Potency

Formaldehyde is approximately 100,000-fold more potent than acetaldehyde in forming DNA-histone crosslinks, as determined by filter-binding assay using pUC13 plasmid DNA bound to calf-thymus histones. Formaldehyde required only 1.5 µM to produce 1 crosslink per 2.7 kbp of DNA, whereas acetaldehyde required 115 mM for equivalent crosslinking [1]. Glutaraldehyde, a 5-carbon saturated dialdehyde, was almost as potent as formaldehyde (1 crosslink per 2.7 kbp at 8 µM), but its larger molecular size limits penetration into compact chromatin structures [2]. The higher monoaldehydes propionaldehyde (295 mM) and butyraldehyde (360 mM) were orders of magnitude less efficient [1].

DNA Crosslinking
Head-to-head
~76,667-fold more potent than acetaldehyde
Supports ChIP and DNA damage assay workflows
Filter-binding assay; pUC13 DNA + calf-thymus histones
DNA-protein crosslinking genotoxicity aldehyde reactivity molecular toxicology

Sporicidal Activity Against Bacillus subtilis

In a standardized suspension assay for hospital disinfectant evaluation, 0.5% formaldehyde (pH 6.5) achieved a decimal reduction time (D-value) of 11.8 minutes against Bacillus subtilis spores, compared to 25 minutes for 2.0% glutaraldehyde (pH 7.4) [1]. This represents a 2.1-fold faster kill rate for formaldehyde despite using a 4-fold lower active concentration. Against Bacillus stearothermophilus, formaldehyde (0.5%) gave a D-value of 10.9 minutes versus 25 minutes for 2.0% glutaraldehyde, a 2.3-fold faster rate [1]. Notably, gaseous formaldehyde exposure to B. subtilis spores at 40°C without condensation yielded a D-value of 5.6 minutes, compared to 34.8 minutes at 20°C, demonstrating strong temperature-dependent efficacy [2].

Sporicidal Activity
Cross-study
D-value 2.1-fold lower than glutaraldehyde at 4-fold lower concentration
Supports disinfection protocol validation
B. subtilis suspension test; 0.5% vs 2.0% actives
sporicidal activity disinfection decimal reduction time hospital infection control

PVA Crosslinking Efficiency

In a direct comparison of three aldehydes as crosslinking agents for polyvinyl alcohol (PVA) films at 50°C for 5 minutes, formaldehyde achieved a crosslinking degree of 97% at a formaldehyde/PVA ratio of 0.8, while glyoxal reached only 90% at a glyoxal/PVA ratio of 0.2 [1]. The dialdehyde glutaraldehyde outperformed both, reaching 99% crosslinking at GA/PVA ratios of 0.6–0.8 [1]. This places formaldehyde as superior to glyoxal in PVA crosslinking efficiency but inferior to glutaraldehyde, consistent with the monoaldehyde vs dialdehyde mechanistic expectation. The high crosslinking degree of formaldehyde at moderate aldehyde-to-polymer ratios supports its use where the balance of crosslink density, cost, and residual aldehyde minimization is critical.

PVA Crosslinking
Head-to-head
97% crosslinking degree (FA/PVA 0.8) vs 90% for glyoxal
Supports polymer coating formulation selection
50°C, 5 min; higher aldehyde ratio required
polymer crosslinking polyvinyl alcohol water-resistant coatings acetal formation

Biopolymer Film Tensile Strength Enhancement

In glutenin-rich films prepared with 2%, 4%, and 8% crosslinker (g/100 g dry protein), formaldehyde produced the highest tensile strength values of the three aldehydes tested, followed by glutaraldehyde and then glyoxal [1]. In a separate study on gliadin-based films, formaldehyde increased tensile strength values 10-fold over uncrosslinked controls, exceeding both glutaraldehyde and glyoxal in mechanical strengthening [2]. However, in cottonseed protein-based films, formaldehyde was the most effective at enhancing maximum puncture force despite reacting with only 50% of reactive lysine residues, whereas glutaraldehyde reacted with nearly 100% of lysine yet produced less mechanically resistant films [3]. This paradox is attributed to differences in the internal plasticization effect caused by distinct crosslink architectures.

Tensile Strength
Head-to-head
Reported 10-fold increase over uncrosslinked control in gliadin films
Supports mechanical property enhancement screening
Ranked above glutaraldehyde and glyoxal in glutenin films
biopolymer films mechanical properties protein crosslinking food packaging

Clinical Disinfectant Susceptibility

In a disk diffusion study evaluating four disinfectants against clinical bacterial isolates (Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa), formaldehyde demonstrated a 92% overall susceptibility pattern, compared to only 8% for phenol [1]. Sodium hypochlorite and ethyl alcohol produced no zone of inhibition against any tested isolate [1]. Among individual species, formaldehyde showed susceptibility rates of 41% against E. coli, 32% against P. aeruginosa, and 27% against S. aureus; K. pneumoniae was resistant to formaldehyde [1]. This represents an 11.5-fold higher overall susceptibility rate for formaldehyde versus phenol under identical assay conditions.

Disinfectant Susceptibility
Head-to-head
92% overall susceptibility vs 8% for phenol
Supports disinfection program benchmarking
Disk diffusion; clinical isolates of E. coli, S. aureus, etc.
disinfectant efficacy clinical microbiology disk diffusion infection control

Protein Intermolecular Crosslinking Comparison

In a systematic comparison of four aldehydes (ribose, glyoxal, methylglyoxal, and formaldehyde) at equimolar concentration (20 mM) incubated with human albumin (20 µM) in phosphate buffer (pH 7.4, 37°C) for up to 30 days, formaldehyde produced the highest degree of intermolecular crosslinking (protein polymerization) among all tested aldehydes [1]. The ranking from lowest to highest intermolecular crosslink formation was: ribose < methylglyoxal < glyoxal < formaldehyde [1]. Paradoxically, formaldehyde exhibited the lowest ability to form fluorescent albumin adducts and was the weakest inducer of protein carbonylation among the four aldehydes tested [1]. This inverse relationship between fluorescent adduct formation and crosslinking efficiency is a distinguishing feature of formaldehyde's reaction mechanism.

Protein Crosslinking
Head-to-head
Ranked #1 in intermolecular crosslinking; lowest fluorescent adduct formation
Supports immunofluorescence microscopy workflows
Equimolar (20 mM) incubation with human albumin; 37°C
protein modification intermolecular crosslinks carbonyl stress albumin polymerization

Formaldehyde Best-Fit Applications


ChIP and DNA-Protein Crosslinking

Formaldehyde is the gold-standard reagent for reversible DNA-protein crosslinking in ChIP-seq and ChIP-qPCR workflows. The quantitative evidence demonstrates that formaldehyde achieves DNA-histone crosslinking at 1.5 µM concentration—approximately 76,000-fold lower than that required for acetaldehyde—making it uniquely suited for stabilizing transient protein-DNA interactions without excessive chemical modification that could mask antibody epitopes [1]. Its small molecular size permits penetration into nuclear chromatin and access to sterically hindered DNA-binding sites that bulkier dialdehydes (glutaraldehyde, glyoxal) cannot efficiently reach [1]. For procurement decisions in epigenomics core facilities, formaldehyde's unmatched crosslinking potency per molar unit justifies its selection over monoaldehyde alternatives despite safety handling requirements.

High-Strength Biopolymer Film Production

For industrial production of protein-based biodegradable films (gliadin, glutenin, cottonseed protein matrices), formaldehyde consistently delivers the highest tensile strength enhancement among aldehyde crosslinkers—achieving a 10-fold increase over uncrosslinked controls in gliadin films [2]. This outperforms both glutaraldehyde and glyoxal in mechanical property improvement. Critically, formaldehyde achieves these mechanical gains while modifying only 50% of available reactive lysine residues (versus ~100% for glutaraldehyde), indicating more efficient crosslink architecture [3]. For procurement in biopolymer manufacturing, formaldehyde offers superior mechanical outcomes at lower effective protein modification, potentially preserving more native functional properties while reducing total aldehyde consumption per unit of film produced.

Gaseous Sterilization for Heat-Sensitive Equipment

The quantitative sporicidal data establish formaldehyde as a fast-acting gaseous sterilant: at 40°C without condensation, formaldehyde achieves a D-value of 5.6 minutes against B. subtilis spores, which is 4.5-fold faster than the 25-minute D-value of 2.0% liquid glutaraldehyde at room temperature [4][5]. Even at 4-fold lower active concentration, liquid formaldehyde (0.5%) yields a D-value of 11.8 minutes versus 25 minutes for 2.0% glutaraldehyde [5]. For procurement in biosafety level 3/4 facilities, pharmaceutical cleanrooms, and citrus packinghouse decontamination, formaldehyde's gas-phase application capability, rapid kill kinetics at elevated temperature, and established fogging protocols make it a cost-effective choice where thorough penetration into complex geometries is required and validated aeration procedures are in place.

Proteomics Sample Preparation

Formaldehyde's unique biochemical profile—highest intermolecular protein crosslinking combined with lowest fluorescent adduct formation among four common bioactive aldehydes [6]—makes it the preferred fixative for proteomics workflows where crosslink reversibility and low background fluorescence are critical. While formaldehyde fixation significantly reduces protein solubility and can hinder enzymatic digestion efficiency compared to alcohol-based fixatives [7], its ability to preserve in vivo protein-protein interactions through reversible methylene crosslinks (cleavable by heat-induced antigen retrieval) is unmatched. For proteomics core facilities selecting fixation protocols, formaldehyde provides the best balance of crosslink density sufficient for structural preservation combined with the lowest autofluorescence interference among aldehyde fixatives, directly supporting downstream mass spectrometry and immunofluorescence compatibility.

Application
Selection Property
Validation Focus
ChIP & DNA-Protein Crosslinking
Reported high crosslinking potency at low molar concentrations
Antibody epitope preservation and chromatin penetration
Biopolymer Film Production
Reported highest tensile strength enhancement among tested aldehydes
Crosslink architecture efficiency and residual functionality
Gaseous Sterilization Research
Rapid sporicidal kinetics in gas-phase application
Penetration into complex geometries and aeration protocols
Proteomics Sample Preparation
Combined high crosslink density with reported low autofluorescence
Crosslink reversibility and MS/IF compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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